Proteasome β5 Subunit Inhibitory Potency: N-Et vs. N-Me Modification Comparison
N-Et-Val-Leu-anilide exhibits an IC50 of 6.6 µM against the chymotrypsin-like (β5) activity of proteasomes isolated from lymphoblastoid cell lines (LCLs), measured using Suc-LLVY-AMC as the fluorogenic substrate [1]. In contrast, the N-methyl analog (N-Me-Val-Leu-anilide) demonstrates an IC50 of 0.8 µM under comparable assay conditions targeting the same β5 subunit . The approximately 8-fold lower potency of the N-ethyl derivative provides a useful window for studies requiring partial proteasome inhibition rather than complete blockade, or for SAR investigations examining the steric tolerance of the S1 binding pocket [1].
| Evidence Dimension | Proteasome β5 subunit inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.6 µM |
| Comparator Or Baseline | N-Me-Val-Leu-anilide: IC50 = 0.8 µM |
| Quantified Difference | N-Me analog is 8.25-fold more potent (lower IC50) |
| Conditions | Proteasomes isolated from LCLs; chymotrypsin-like (CT-like/β5) activity measured with Suc-LLVY-AMC fluorogenic substrate; average of three independent determinations [1]; comparator data from published proteasome inhibition studies |
Why This Matters
This potency difference enables researchers to select N-Et-Val-Leu-anilide for partial inhibition studies where complete β5 blockade would confound downstream readouts, or for SAR campaigns probing N-alkyl steric effects.
- [1] Blackburn, C., et al. (2010). J. Med. Chem. 54(2): 449–456. Table 3: IC50 values for proteasome CT-like activity. View Source
